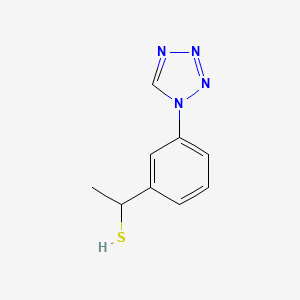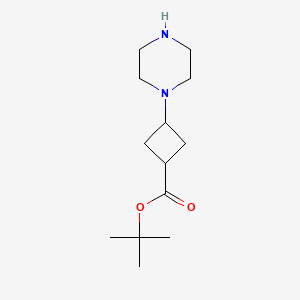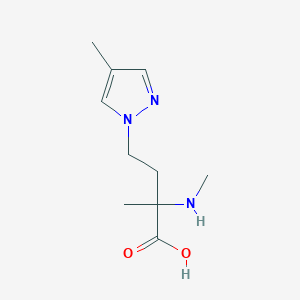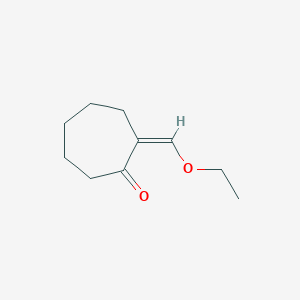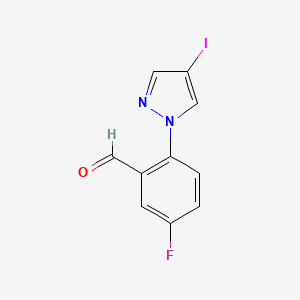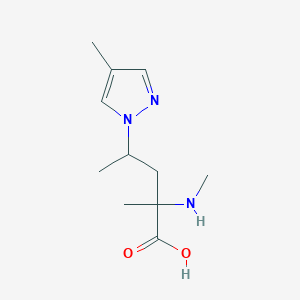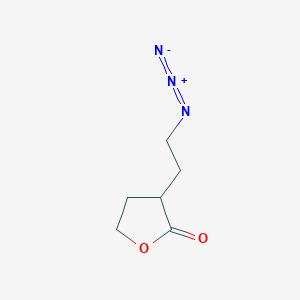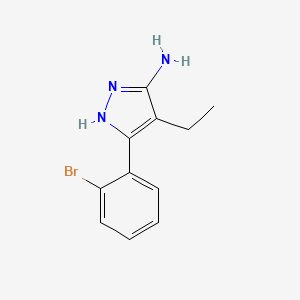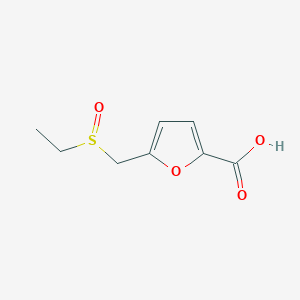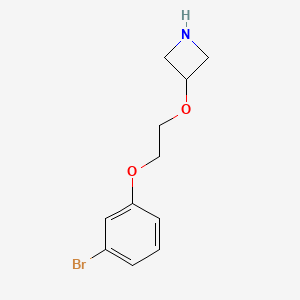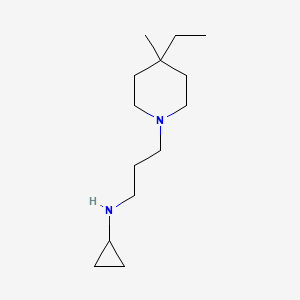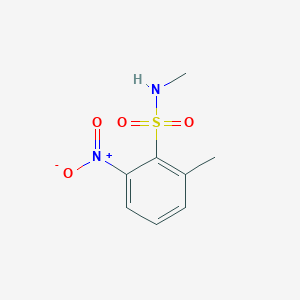
7-Fluoro-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzisothiazol-3(2H)-one is a chemical compound that belongs to the class of benzisothiazolones These compounds are characterized by a benzene ring fused to an isothiazolone ring, with a fluorine atom substituted at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobenzisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzenethiol with a fluorinated acyl chloride in the presence of a base, leading to the formation of the benzisothiazolone ring.
Industrial Production Methods
Industrial production methods for 7-Fluorobenzisothiazol-3(2H)-one would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluorobenzisothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzisothiazol-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
Benzisothiazol-3(2H)-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.
7-Chlorobenzisothiazol-3(2H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
7-Bromobenzisothiazol-3(2H)-one: Contains a bromine atom, which can influence its reactivity and applications.
Uniqueness
7-Fluorobenzisothiazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for various applications.
Propiedades
Número CAS |
159803-13-1 |
|---|---|
Fórmula molecular |
C7H4FNOS |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
7-fluoro-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H4FNOS/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10) |
Clave InChI |
ZYKJOSTUGJOCHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)F)SNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


